7-(2,3-Dihydroxypropyl)-3-methylxanthine

Pharmaceutical impurity profiling LC-MS method validation Xanthine reference standards

7-(2,3-Dihydroxypropyl)-3-methylxanthine (CAS 62637-09-6) is a synthetic N7-substituted 3-methylxanthine derivative with molecular formula C₉H₁₂N₄O₄ and a molecular weight of 240.22 g/mol. The compound bears a 2,3-dihydroxypropyl side chain at the N7 position and a single methyl group at N3, distinguishing it structurally from the clinically used 1,3-dimethylxanthine analogs diprophylline, proxyphylline, and doxofylline.

Molecular Formula C9H12N4O4
Molecular Weight 240.22 g/mol
CAS No. 62637-09-6
Cat. No. B8808115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,3-Dihydroxypropyl)-3-methylxanthine
CAS62637-09-6
Molecular FormulaC9H12N4O4
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C=N2)CC(CO)O
InChIInChI=1S/C9H12N4O4/c1-12-7-6(8(16)11-9(12)17)13(4-10-7)2-5(15)3-14/h4-5,14-15H,2-3H2,1H3,(H,11,16,17)
InChIKeyCEQTZOYQHCHZTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2,3-Dihydroxypropyl)-3-methylxanthine (CAS 62637-09-6): Certified Xanthine Impurity Reference Standard for Multi-Drug QC and Analytical Method Validation


7-(2,3-Dihydroxypropyl)-3-methylxanthine (CAS 62637-09-6) is a synthetic N7-substituted 3-methylxanthine derivative with molecular formula C₉H₁₂N₄O₄ and a molecular weight of 240.22 g/mol . The compound bears a 2,3-dihydroxypropyl side chain at the N7 position and a single methyl group at N3, distinguishing it structurally from the clinically used 1,3-dimethylxanthine analogs diprophylline, proxyphylline, and doxofylline [1]. It contains a stereogenic center at the C-2 position of the dihydroxypropyl side chain, existing as a pair of enantiomers [2]. Originally disclosed in Searle & Co. patent US2517410 (1947) as part of a series of hydroxyalkylxanthines [3], the compound is currently supplied primarily as a certified pharmaceutical impurity reference standard—designated Doxofylline Impurity 36/28, Diprophylline Impurity 5, and Theophylline Impurity 22—with validated analytical characterization including ¹H-NMR, MS, and HPLC data .

Why 7-(2,3-Dihydroxypropyl)-3-methylxanthine Cannot Be Replaced by Diprophylline, Theophylline, or Other In-Class Xanthines for Impurity Profiling and Analytical Method Validation


Generic substitution among xanthine analogs is precluded by the N1-desmethyl structural signature of 7-(2,3-dihydroxypropyl)-3-methylxanthine. The compound differs from diprophylline (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine, CAS 479-18-5) by the absence of the N1-methyl substituent—a Δ14.02 Da mass difference that alters chromatographic retention, mass spectrometric fragmentation, and NMR resonance patterns . In theophylline (1,3-dimethylxanthine, CAS 58-55-9), the N7 position is unsubstituted, eliminating the dihydroxypropyl moiety entirely [1]. Proxyphylline (7-(2-hydroxypropyl)-1,3-dimethylxanthine, CAS 603-00-9) carries a monohydroxypropyl rather than dihydroxypropyl N7 group and retains both N1 and N3 methyls . Doxofylline (CAS 69975-86-6) replaces the open-chain dihydroxypropyl with a cyclic 1,3-dioxolan-2-ylmethyl group at N7 [2]. For pharmaceutical QC laboratories, regulatory submissions (ANDA/DMF), and forced degradation studies, each impurity must be identified and quantified against its own structurally matched reference standard; a mismatched standard produces incorrect relative retention times, inaccurate quantitation, and potential regulatory rejection. The compound's unique chiral properties further necessitate its use for enantiomeric purity method development, where achiral or enantiomerically different analogs cannot serve as surrogates [3].

Quantitative Differentiation Evidence: 7-(2,3-Dihydroxypropyl)-3-methylxanthine vs. Closest Xanthine Analogs for Analytical Procurement Decisions


N1-Desmethyl Structural Differentiation vs. Diprophylline: 14.02 Da Mass Difference Enabling Unambiguous LC-MS Identification

7-(2,3-Dihydroxypropyl)-3-methylxanthine (CAS 62637-09-6) is the N1-desmethyl analog of diprophylline (CAS 479-18-5, 7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine). The target compound has the molecular formula C₉H₁₂N₄O₄ (monoisotopic mass 240.0859 Da) vs. C₁₀H₁₄N₄O₄ (monoisotopic mass 254.1015 Da) for diprophylline, yielding a Δ14.0156 Da mass difference corresponding to one CH₂ group . This mass deficit provides unambiguous differentiation in both full-scan MS and selected reaction monitoring (SRM) modes. In RP-HPLC, the absence of the hydrophobic N1-methyl group reduces the target compound's logP and shortens its retention time relative to diprophylline, enabling baseline chromatographic resolution under standard gradient conditions used for doxofylline and diprophylline impurity profiling .

Pharmaceutical impurity profiling LC-MS method validation Xanthine reference standards

Multi-Drug Impurity Standard Utility: Single Compound Serving as Certified Reference Standard for Three Distinct Drug Substances

7-(2,3-Dihydroxypropyl)-3-methylxanthine is uniquely catalogued as a certified impurity reference standard for three separate drug substances: Doxofylline Impurity 36 (also designated Impurity 28), Diprophylline Impurity 5, and Theophylline Impurity 22 . No other single xanthine impurity standard spans this breadth of regulatory applicability. Commercially available with 98% purity (HPLC) and full Certificate of Analysis including ¹H-NMR, MS, and HPLC chromatograms, the compound is supplied under ISO 17034 accredited reference material producer protocols by vendors such as QCS (Cat. RM-D190662) and CATO . This multi-identity designation arises because the N7-(2,3-dihydroxypropyl)-N3-methyl substitution pattern can arise as a process-related impurity during synthesis or as a degradation product across multiple xanthine drug substance manufacturing routes .

Pharmaceutical reference standards ANDADMF submissions Multi-impurity analytical methods

Enantiomeric Resolution Capability: C-2 Stereocenter Enabling Chiral Purity Method Development for Dihydroxypropyl-Xanthines

The 2,3-dihydroxypropyl side chain at N7 contains a stereogenic center at the C-2 position, rendering 7-(2,3-dihydroxypropyl)-3-methylxanthine chiral and capable of existing as (R)- and (S)-enantiomers [1]. This property is shared with diprophylline, which also possesses the dihydroxypropyl group and is known to exhibit chirality-dependent differences in crystallization behavior and amorphous-state molecular mobility [2]. A published dielectric relaxation spectroscopy (DRS) study on amorphous diprophylline demonstrated that chemical purity strongly modulates the molecular mobility of chiral pharmaceutical compounds, with impurity levels directly affecting relative stability [2]. For the target compound, chiral HPLC analysis on a chiral stationary phase can resolve the enantiomeric pair, enabling determination of enantiomeric ratio [3]. In contrast, proxyphylline (7-(2-hydroxypropyl)-1,3-dimethylxanthine, CAS 603-00-9), while also chiral at the C-2 of its 2-hydroxypropyl group, presents a different hydrogen-bonding capacity (1 H-bond donor vs. 2 for the diol) and retention behavior on chiral selectors . Theophylline (CAS 58-55-9) and doxofylline (CAS 69975-86-6) lack this stereochemical feature entirely, containing no sp³-hybridized stereogenic carbons.

Chiral chromatography Enantiomeric impurity profiling Xanthine stereochemistry

Adenosine A1 Receptor Affinity Differential: Impact of N1-Methyl Substitution on Xanthine-Adenosine Receptor Pharmacophore

The adenosine receptor binding contribution of the N1-methyl group can be inferred from paired comparisons of xanthines differing only at this position. 3-Methylxanthine (CAS 1076-22-8, the synthetic precursor to the target compound) exhibits adenosine A1 receptor Ki = 35 µM (rat) and A2 receptor Ki = 59 µM (rat) . Diprophylline (which adds N1-methyl and N7-(2,3-dihydroxypropyl) to this core) shows substantially enhanced affinity: A1 Ki = 15.2 ± 1.8 µM and A2 Ki = 22.5 ± 2.3 µM in rat brain membrane homogenates . Theophylline (1,3-dimethylxanthine, lacking the N7 substituent) is more potent still at A1 receptors with Ki = 10–30 µM [1]. The target compound, bearing N3-methyl and N7-(2,3-dihydroxypropyl) but lacking N1-methyl, is predicted to exhibit intermediate adenosine receptor affinity between 3-methylxanthine and diprophylline, consistent with the established SAR that N1-alkylation incrementally enhances adenosine receptor binding in xanthines [2].

Adenosine receptor pharmacology Xanthine SAR In vitro binding assays

High-Value Procurement and Application Scenarios for 7-(2,3-Dihydroxypropyl)-3-methylxanthine (CAS 62637-09-6)


Doxofylline ANDA/DMF Impurity Profiling: System Suitability and Relative Retention Time Marker

In ANDA and DMF submissions for doxofylline drug products, ICH Q3A/Q3B guidelines require identification and quantification of all impurities above the identification threshold (typically 0.1% for a maximum daily dose >2 g). 7-(2,3-Dihydroxypropyl)-3-methylxanthine, designated Doxofylline Impurity 36 (or Impurity 28), serves as a certified reference standard for HPLC system suitability testing and relative retention time (RRT) calibration. The validated stability-indicating RP-HPLC method for doxofylline (Lichrocart C18 column, 10 mM ammonium acetate/acetonitrile gradient, 1.0 mL/min, 30°C) resolves this N7-dihydroxypropyl-N3-methyl impurity from doxofylline and other process-related impurities, with LC-MS/MS providing unambiguous structural confirmation via the distinct m/z 241 [M+H]⁺ ion [1]. Procurement of this reference standard with full COA (¹H-NMR, MS, HPLC, purity ≥98%) satisfies regulatory expectations for impurity standard qualification as described in ICH Q2(R1) and Q7 guidelines .

Diprophylline Chiral Purity Method Development: Enantiomeric Resolution Reference Standard

Diprophylline (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine) is a chiral drug substance whose (R)-enantiomer is the active pharmaceutical ingredient (CAS 72376-78-4) [1]. During diprophylline synthesis from theophylline and 3-chloro-1,2-propanediol, racemization can occur, generating the undesired (S)-enantiomer as a chiral impurity. 7-(2,3-Dihydroxypropyl)-3-methylxanthine, the N1-desmethyl analog, provides a structurally analogous chiral probe for developing and validating enantiomeric purity methods on polysaccharide-based chiral stationary phases. The compound's two H-bond donor hydroxyls on the dihydroxypropyl chain enable stronger chiral selector interactions than the single-hydroxyl proxyphylline, making it a more demanding and therefore more discriminating system suitability standard for chiral HPLC method robustness testing . Dielectric relaxation spectroscopy studies on amorphous diprophylline have established that chemical purity critically affects chiral amorphous drug stability, underscoring the need for well-characterized chiral impurity reference standards in solid-state characterization [2].

Multi-Analyte Stability-Indicating Method Validation: Single Reference Standard for Doxofylline, Diprophylline, and Theophylline Impurity Tracking

Contract research organizations (CROs) and QC laboratories supporting multiple xanthine drug product portfolios benefit from the compound's unique multi-impurity designation. A single well-characterized batch of 7-(2,3-dihydroxypropyl)-3-methylxanthine can serve as the impurity marker for forced degradation studies across doxofylline (oxidative/hydrolytic stress conditions), diprophylline (photolytic and thermal stress), and theophylline (acid/base hydrolysis) stability programs [1]. This consolidation reduces reference standard inventory from three separate items to one, while eliminating cross-standard variability in quantitative impurity determination. The compound's ISO 17034-certified production ensures traceable metrological quality, and its validated analytical data package (¹H-NMR, ¹³C-NMR, HRMS, HPLC purity) supports direct use in cGMP-compliant QC environments without additional in-house characterization [2].

Xanthine Structure-Activity Relationship (SAR) Studies: N1-Desmethyl Pharmacological Probe Compound

For academic and industrial medicinal chemistry groups investigating adenosine receptor subtype selectivity among xanthine ligands, 7-(2,3-dihydroxypropyl)-3-methylxanthine serves as a critical SAR probe. Paired comparison with diprophylline (N1-methyl present) isolates the pharmacological contribution of the N1-methyl group to adenosine A1 and A2A receptor binding affinity. Published data show that 3-methylxanthine (no N7 substituent, no N1-methyl) binds A1 with Ki = 35 µM, while diprophylline (N1-methyl + N7-dihydroxypropyl) binds with Ki = 15.2 µM—a 2.3-fold enhancement [1]. Testing the target compound in parallel radioligand binding assays would quantify the independent contribution of the N7-dihydroxypropyl group without confounding N1-methyl effects, generating data directly relevant to the rational design of adenosine receptor-sparing bronchodilator xanthines, a therapeutic strategy validated by the clinical success of doxofylline, which achieves its improved safety profile through negligible adenosine receptor affinity (A1, A2A, A2B, A3 all >100 µM) [2].

Quote Request

Request a Quote for 7-(2,3-Dihydroxypropyl)-3-methylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.